Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

Organic Synthesis Darzens Condensation Glycidic Ester Preparation

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate (CAS 41232-97-7), also referred to as BMK ethyl glycidate, is a glycidic ester—an α,β-epoxy ester—belonging to the oxirane carboxylic acid ester class. It bears a 2-methyl substituent on the oxirane ring, distinguishing it regioisomerically from the more widely known flavor compound ethyl 3-methyl-3-phenylglycidate (strawberry aldehyde, CAS 77-83-8).

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 41232-97-7
Cat. No. B164232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-3-phenyloxirane-2-carboxylate
CAS41232-97-7
Synonyms2-methyl-3-phenyl-2-oxiranecarboxylic acid, ethyl ester
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(C(O1)C2=CC=CC=C2)C
InChIInChI=1S/C12H14O3/c1-3-14-11(13)12(2)10(15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
InChIKeyPTJLNEHAZVPEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Methyl-3-phenyloxirane-2-carboxylate (CAS 41232-97-7): Procurement-Relevant Identity, Class, and Key Differentiators


Ethyl 2-methyl-3-phenyloxirane-2-carboxylate (CAS 41232-97-7), also referred to as BMK ethyl glycidate, is a glycidic ester—an α,β-epoxy ester—belonging to the oxirane carboxylic acid ester class . It bears a 2-methyl substituent on the oxirane ring, distinguishing it regioisomerically from the more widely known flavor compound ethyl 3-methyl-3-phenylglycidate (strawberry aldehyde, CAS 77-83-8) [1]. The compound is classified as an analytical reference standard and a precursor to phenylacetone, with established utility in forensic research and organic synthesis . Its procurement value rests on a defined set of physicochemical properties—boiling point 145.5 °C (18 Torr), density 1.0849 g/cm³, molecular weight 206.24 g/mol—and a stereochemical profile that diverges measurably from its closest methyl ester and regioisomeric analogs .

Why Ethyl 2-Methyl-3-phenyloxirane-2-carboxylate Cannot Be Interchanged with In-Class Analogs: The Substitution Risk


Glycidic esters sharing the C₁₂H₁₄O₃ formula or the 2-methyl-3-phenyloxirane core are not functionally interchangeable. The position of the methyl substituent on the oxirane ring (C2 vs. C3) fundamentally alters the compound's photochemical reactivity and ring-opening regiochemistry [1]. The ester alkyl group (ethyl vs. methyl) controls both the yield and the cis/trans stereochemical outcome of the pivotal Darzens condensation used in synthesis [2]. The free acid form (BMK glycidic acid, CAS 25547-51-7) exhibits substantially different solubility—particularly in aqueous PBS buffer and ethanol—directly impacting formulation and extraction protocols [3]. These compound-specific differences mean that substituting a closely related analog without re-optimization risks altered stereochemical ratios, reduced synthetic yields, and incompatible solubility profiles in downstream applications.

Quantitative Differentiation Evidence for Ethyl 2-Methyl-3-phenyloxirane-2-carboxylate (CAS 41232-97-7) Against Closest Analogs


Darzens Condensation Synthetic Yield: Ethyl Ester Outperforms Methyl Ester by 45% Relative Increase

In the Darzens condensation of acetophenone with α-halo esters, the ethyl ester (target compound) delivers a substantially higher isolated yield than the methyl ester analog. Using identical reaction conditions (potassium t-butoxide in t-butyl alcohol), ethyl chloroacetate yielded 62.1% of ethyl 2-methyl-3-phenylglycidate, whereas methyl chloroacetate produced only 42.7% of the methyl ester counterpart [1]. This yield differential directly impacts cost-efficiency in preparative-scale synthesis and positions the ethyl ester as the superior choice for multi-step routes where glycidic ester throughput is rate-limiting.

Organic Synthesis Darzens Condensation Glycidic Ester Preparation

Cis/Trans Stereochemical Outcome: Ethyl Ester Shifts Isomer Ratio by ~30% Relative to Methyl Ester

The choice of ester alkyl group directly controls the cis/trans diastereomer ratio in Darzens-derived glycidic esters from acetophenone. For the ethyl ester (target compound), the cis/trans ratio is 0.35 (26% cis, 74% trans). For the methyl ester, the ratio is 0.27 (21% cis, 79% trans)—a relative increase of approximately 30% in cis content for the ethyl ester [1]. The direction of this trend is consistent across the homologous series: as ester alkoxyl group size increases, the cis/trans ratio increases (isopropyl: 0.49, t-butyl: 1.2) [1]. For applications where cis/trans stereochemistry influences downstream reactivity—such as stereospecific epoxide ring-opening [2]—this ratio difference is synthetically meaningful.

Stereochemistry Darzens Condensation Glycidic Ester Synthesis

Boiling Point and Density Differentiation Across Four Structural Analogs Defines Distillation and Formulation Strategy

The target compound occupies a distinct position in physicochemical space compared to its closest analogs. Its boiling point of 145.5 °C at 18 Torr and density of 1.0849 g/cm³ differ substantially from: (a) ethyl 3-methyl-3-phenylglycidate (CAS 77-83-8), which boils at 272–275 °C at 760 mmHg with density 1.087 g/mL [1]; (b) BMK methyl glycidate (CAS 80532-66-7), boiling at 73–74 °C at 0.2 Torr with density 1.168 g/cm³ ; (c) BMK glycidic acid (CAS 25547-51-7), boiling at 334 °C at 760 mmHg with density 1.280 g/cm³ ; and (d) ethyl 3-phenylglycidate (CAS 121-39-1), boiling at 96 °C at 0.5 mmHg, density 1.102 g/mL . These differences dictate incompatible distillation cut points and solvent extraction behaviors across the analog set.

Physical Chemistry Purification Formulation

Solubility Profile: Ethyl Ester Provides 5× Higher Aqueous PBS Solubility and 2× Higher Ethanol Solubility vs. Free Acid

The ethyl ester (target compound) exhibits a markedly different solubility profile compared to its free acid hydrolysis product, BMK glycidic acid (CAS 25547-51-7). In PBS buffer at pH 7.2, the target compound solubility is 1 mg/mL vs. 0.2 mg/mL for the free acid—a 5-fold advantage [1]. In ethanol, the ethyl ester dissolves at 20 mg/mL, compared to 10 mg/mL for the free acid—a 2-fold difference [1]. Both compounds show comparable solubility in DMF (20 vs. 25 mg/mL) and DMSO (25 mg/mL each) [1]. This solubility pattern is directly relevant for chromatographic mobile phase selection, in vitro assay buffer compatibility, and liquid formulation development where the free acid would require higher organic co-solvent ratios.

Solubility Formulation Analytical Chemistry

Regiospecific Photochemical 1,3-Cycloaddition Reactivity: 2-Methyl Substitution Enables a Distinct Carbonyl Ylide Pathway Absent in the 3-Methyl Regioisomer

Ethyl 2-methyl-3-phenylglycidate (target compound) undergoes a characteristic photochemical 1,3-cycloaddition with benzaldehyde that proceeds via a carbonyl ylide intermediate—a pathway specifically documented for this 2-methyl-substituted regioisomer [1]. Under photochemical conditions, competitive cleavage of the carbon–carbon vs. carbon–oxygen bonds in the oxirane ring was observed, a behavior that differs mechanistically from the thermal reaction pathway [1][2]. This photochemical reactivity signature is structurally dependent on the 2-methyl substitution pattern: the 3-methyl regioisomer (ethyl 3-methyl-3-phenylglycidate, CAS 77-83-8) does not participate in the same 1,3-cycloaddition manifold because its oxirane substitution pattern precludes formation of the requisite carbonyl ylide geometry [1]. The thermal fission pathway yields distinct product distributions compared to the photochemical route, establishing this compound as a mechanistically well-characterized substrate for fundamental reaction studies [1].

Photochemistry Cycloaddition Mechanistic Chemistry

Optimal Research and Industrial Application Scenarios for Ethyl 2-Methyl-3-phenyloxirane-2-carboxylate Based on Quantitative Differentiation Evidence


Preparative-Scale Darzens Synthesis of 2-Methyl-3-phenylglycidic Esters for Multi-Step Routes

When scaling the Darzens condensation of acetophenone for multi-step synthetic sequences, the ethyl ester (CAS 41232-97-7) is the preferred glycidic ester form. As demonstrated by Bachelor and Bansal (1969), the ethyl ester achieves 62.1% isolated yield under standard Darzens conditions versus 42.7% for the methyl ester [1]. This 45% relative yield advantage reduces raw material cost per unit product and minimizes waste, making the ethyl ester the economically rational choice for preparative organic synthesis laboratories and pilot-scale operations.

Stereochemical Control in Glycidic Ester-Derived Chiral Building Blocks

For synthetic routes requiring a defined cis/trans glycidic ester ratio as a starting point for stereoselective transformations, the ethyl ester provides a cis/trans ratio of 0.35 (26% cis), which is approximately 30% higher in cis content than the methyl ester (cis/trans = 0.27) [1]. This difference can be exploited when higher cis-glycidic ester fractions are desired—for instance, prior to stereospecific ring-opening with retention of configuration [1]—without requiring additional enrichment steps.

Forensic Analytical Reference Standard for Phenylacetone Precursor Identification

The compound is established as an analytical reference standard (Cayman Chemical Item No. 9002713, purity ≥98%) categorized as a precursor to phenylacetone [1]. Its distinct molecular weight (206.24 g/mol), GC-MS spectral fingerprint (available in the Cayman Spectral Library and mzCloud database) , and specific retention characteristics differentiate it from BMK methyl glycidate (MW 192.2) and BMK glycidic acid (MW 178.2) in forensic seized-drug analysis. This makes it an indispensable reference material for forensic toxicology laboratories requiring unambiguous identification of phenylacetone precursors.

Aqueous-Compatible Formulation Development for In Vitro Biological Studies

For in vitro studies requiring dissolution in aqueous buffered systems, the ethyl ester's PBS solubility of 1 mg/mL is 5-fold higher than the free acid analog (0.2 mg/mL) [1]. This property enables preparation of dosing solutions at biologically relevant concentrations while maintaining DMSO levels below cytotoxic thresholds, positioning the ethyl ester as the preferred form for cell-based assays, enzyme inhibition studies, and metabolic stability testing where the free acid would require unacceptably high organic co-solvent fractions.

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